2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Description

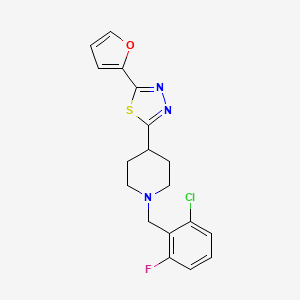

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features:

- A piperidin-4-yl group substituted with a 2-chloro-6-fluorobenzyl moiety at position 1.

- A furan-2-yl substituent at position 5 of the thiadiazole ring.

The furan ring introduces π-electron density, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3OS/c19-14-3-1-4-15(20)13(14)11-23-8-6-12(7-9-23)17-21-22-18(25-17)16-5-2-10-24-16/h1-5,10,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUNIXPTPOTFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the thiadiazole ring, along with the piperidine and furan moieties, contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClFN3S |

| Molecular Weight | 343.87 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

Biological Activities

The biological activities of 1,3,4-thiadiazole derivatives are well-documented, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The specific activities of the compound are summarized below.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Inhibitory activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

A study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, which is comparable to standard antibiotics like streptomycin .

Anti-inflammatory Activity

Thiadiazole derivatives have been recognized for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been explored in several studies. The compound has shown promise in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in signaling pathways related to inflammation and cell proliferation.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various derivatives revealed that compounds containing halogen substitutions showed enhanced antimicrobial activity. In particular, those with fluorine substituents exhibited improved efficacy against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant inhibition of cell viability at concentrations as low as 10 μM .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Key Compounds:

2-((2-Chloro-6-fluorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole (2g) Structure: Differs by a thioether linkage (S-benzyl) instead of a direct benzyl-piperidine bond and a pyrazine substituent instead of furan. Synthesis: Yielded 31% via reaction of 5-(pyrazin-2-yl)-1,3,4-thiadiazole-2-thiol with 2-chloro-6-fluorobenzyl chloride in DMF . Activity: Not explicitly tested, but pyrazine-containing thiadiazoles often exhibit enhanced antimicrobial properties compared to furan derivatives due to increased polarity and hydrogen-bonding capacity .

1,3,4-Thiadiazole Derivatives from Monatshefte für Chemie (2022)

- Structure : Feature pyrazole or nitrophenyl substituents instead of furan or benzyl-piperidine groups.

- Activity : Four compounds showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans. Chloro/fluoro substituents correlated with improved efficacy, supporting the relevance of the target compound’s halogenated benzyl group .

Compounds 6b, 9a (SYNT, 2023)

- Structure : Incorporate triazole/oxadiazole rings or benzo[d]isoxazole moieties.

- Activity : Moderate efficacy against B. subtilis and E. coli, highlighting the importance of heterocyclic diversity. The target compound’s furan may offer distinct π-π stacking interactions compared to bulkier substituents like benzoisoxazole .

Table 1: Structural and Functional Comparison

Therapeutic Potential and Limitations

- Antimicrobial Applications : While furan-containing thiadiazoles are less commonly studied than pyrazine or triazole analogs, their lipophilicity could improve penetration into bacterial membranes. However, this may come at the cost of reduced solubility .

- Neuropharmacological Analogues : highlights a structurally distinct 1,3,4-oxadiazole compound targeting 5-HT4 receptors for Alzheimer’s disease. This underscores the versatility of thiadiazole derivatives but also emphasizes the need for target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.